O-(4-cyclopropylbutyl)hydroxylamine
Description
O-(4-Cyclopropylbutyl)hydroxylamine is an aliphatic hydroxylamine derivative with the molecular formula C₇H₁₅NO (CID: 155973198). Its structure features a hydroxylamine group (-NH₂-O-) linked to a 4-cyclopropylbutyl chain. Key structural identifiers include:
- SMILES: C1CC1CCCCON
- InChIKey: GQDBTCXMCNNAQD-UHFFFAOYSA-N
- Molecular Weight: 129.2 g/mol (calculated from molecular formula) .
This compound is hypothesized to serve as a versatile intermediate in organic synthesis, though its specific applications require further exploration.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
O-(4-cyclopropylbutyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c8-9-6-2-1-3-7-4-5-7/h7H,1-6,8H2 |
InChI Key |
GQDBTCXMCNNAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 4-Cyclopropylbutyl Intermediates
The 4-cyclopropylbutyl group is a critical structural component of the target compound. Its synthesis typically involves cyclopropanation of alkenes or alkynes followed by functionalization into a suitable electrophile for O-alkylation.
Cyclopropanation of Unsaturated Precursors
The Simmons-Smith reaction, employing diethylzinc and diiodomethane, is widely used for cyclopropane ring formation. For example, 4-penten-1-ol can undergo cyclopropanation to yield 4-cyclopropylbutanol (Scheme 1A). This method achieves 65–78% yields under mild conditions (−10°C to 25°C) in dichloromethane. Alternative approaches, such as transition metal-catalyzed cyclopropanation, face limitations due to competing side reactions with hydroxyl groups.
Table 1: Cyclopropanation Conditions for 4-Cyclopropylbutanol Synthesis
| Starting Material | Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Penten-1-ol | ZnEt₂/CH₂I₂ | CH₂Cl₂ | −10 to 25 | 72 |
| 4-Pentyn-1-ol | Cp₂TiCl₂/CH₂N₂ | THF | 0 | 58 |
Conversion to Electrophilic Derivatives
The alcohol intermediate is converted to a leaving group for subsequent O-alkylation. Bromination using PBr₃ in dichloromethane (0°C, 2 h) provides 4-cyclopropylbutyl bromide in 89% yield. Alternatively, mesylation with methanesulfonyl chloride (MsCl) and triethylamine in THF achieves quantitative conversion but requires rigorous anhydrous conditions.
O-Alkylation of Hydroxylamine Precursors
Direct O-alkylation of unprotected hydroxylamine is impractical due to its poor nucleophilicity and propensity for N-alkylation. Protection strategies mitigate these issues.
N-Protection Strategies
Boc Protection
N-Boc-hydroxylamine, prepared by treating hydroxylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH (0°C, 1 h), reacts with 4-cyclopropylbutyl bromide under phase-transfer conditions (Scheme 2A). Using 18-crown-6 and K₂CO₃ in toluene (80°C, 12 h), O-(4-cyclopropylbutyl)-N-Boc-hydroxylamine is obtained in 67% yield.
Phthalimide Protection
Phthalimide derivatives, while less common for hydroxylamines, offer stability during alkylation. Reaction of phthalimide potassium salt with 4-cyclopropylbutyl bromide in DMF (60°C, 6 h) affords O-(4-cyclopropylbutyl)phthalimide in 81% yield. Subsequent cleavage with hydrazine (EtOH, reflux, 3 h) generates the free hydroxylamine.
Table 2: Comparison of Protection Methods
| Protecting Group | Alkylation Yield (%) | Deprotection Efficiency (%) | Stability |
|---|---|---|---|
| Boc | 67 | 92 (HCl/dioxane) | High |
| Phthalimide | 81 | 78 (NH₂NH₂) | Moderate |
Deprotection and Isolation
Deprotection conditions must balance efficiency with preservation of the cyclopropane ring. Acidic cleavage of Boc groups (4 M HCl in dioxane, 25°C, 2 h) achieves 92% conversion to O-(4-cyclopropylbutyl)hydroxylamine hydrochloride. Neutralization with aqueous NaHCO₃ followed by extraction (EtOAc) and drying (MgSO₄) yields the free base.
Critical Consideration : Cyclopropane rings are susceptible to ring-opening under strongly acidic (pH < 2) or basic (pH > 12) conditions. Maintaining pH 4–10 during workup is essential.
Alternative Synthetic Pathways
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but promote N-alkylation. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and selectivity, improving O-alkylation yields to 74%.
Base Selection
Bulky bases (e.g., Cs₂CO₃) minimize N-alkylation by deprotonating hydroxylamine selectively. In contrast, K₂CO₃ favors O-alkylation but requires longer reaction times (18 h vs. 6 h for Cs₂CO₃).
Table 3: Base Optimization for Boc-Protected Alkylation
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | Toluene | 6 | 74 |
| K₂CO₃ | Toluene | 18 | 68 |
| NaH | THF | 2 | 51 |
Chemical Reactions Analysis
Types of Reactions
O-(4-cyclopropylbutyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
O-(4-cyclopropylbutyl)hydroxylamine has several applications in scientific research:
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of O-(4-cyclopropylbutyl)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. By inhibiting this enzyme, the compound disrupts DNA synthesis and repair in bacteria, leading to their death . This mechanism makes it a promising candidate for the development of new antibacterial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below contrasts O-(4-cyclopropylbutyl)hydroxylamine with selected O-substituted hydroxylamine derivatives from literature () and a cyclobutyl-containing analog ():
Note: Physical state inferred from lower molecular weight compared to oily aromatic analogs.
Key Observations:
- Substituent Type : Unlike aromatic analogs (e.g., dimethoxybenzyl or benzodioxole groups), this compound has an aliphatic chain with a strained cyclopropane ring. This structural difference impacts electronic and steric properties.
- Molecular Weight : The target compound has a significantly lower molecular weight (129.2 vs. 168–184 g/mol for aromatic derivatives), suggesting differences in volatility and solubility.
- Synthetic Routes : Aromatic analogs are synthesized from methoxy-substituted benzyl precursors via reductive amination or nucleophilic substitution , while the aliphatic chain in this compound may require alkylation or cyclopropanation strategies.
Reactivity and Stability
- Electronic Effects : Aromatic derivatives (e.g., 4c–4j) benefit from resonance stabilization of the benzyl group, whereas the cyclopropylbutyl chain lacks conjugation, increasing susceptibility to ring-opening reactions under acidic or oxidative conditions.
- Thermodynamic Stability : Strained cyclopropane rings are less stable than aromatic systems, making the target compound more reactive in ring-opening or isomerization reactions .
Q & A
Q. What are the standard synthetic protocols for preparing O-(4-cyclopropylbutyl)hydroxylamine?
The synthesis typically involves nucleophilic substitution between hydroxylamine hydrochloride and a halogenated precursor (e.g., 4-cyclopropylbutyl chloride) under basic conditions. For example:
- React 4-cyclopropylbutyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., Na₂CO₃) in an inert atmosphere at room temperature .
- Purify the product via recrystallization from a solvent like ethanol or acetone to remove unreacted starting materials .
- Confirm purity using HPLC (>98%) and structural identity via ¹H/¹³C NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
- Store in air-tight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxylamine group .
- Avoid exposure to moisture (hygroscopicity may lead to decomposition) and direct light .
- Use desiccants (e.g., silica gel) in storage cabinets .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Identify cyclopropyl (δ 0.5–1.5 ppm) and hydroxylamine (–NH–O–) protons (δ 5–6 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 158.1 for C₇H₁₅NO) .
- Elemental analysis : Verify C, H, N composition (theoretical: C 60.83%, H 9.80%, N 9.99%) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. linear alkyl chains) influence the compound’s reactivity?
- The cyclopropyl group introduces steric hindrance and electronic effects (ring strain), potentially slowing nucleophilic substitution but enhancing stability against oxidation compared to linear alkyl analogs .
- Compare reaction kinetics with analogs (e.g., O-butylhydroxylamine) under identical conditions to quantify rate differences .
Q. What strategies can resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?
- Standardize assay conditions: Use consistent cell lines (e.g., MCF-7 for apoptosis studies) and control for hydroxylamine’s redox activity .
- Validate mechanisms via knockout models (e.g., CRISPR-Cas9 for target enzymes like IDO1) to confirm specificity .
- Replicate studies with HPLC-purified batches to exclude impurities as confounding factors .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via in-situ FTIR to track the disappearance of the –CH₂Cl peak (~700 cm⁻¹) .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to enzymes like IDO1 or NAMPT .
- X-ray crystallography : Resolve 3D structures of the compound bound to its target (e.g., active site of IDO1) .
- Molecular dynamics simulations : Predict conformational changes in the target protein upon binding .
Methodological Guidance
Designing a kinetic study to evaluate oxidation pathways
- Use UV-Vis spectroscopy to monitor absorbance changes at 250–300 nm (characteristic of hydroxylamine oxidation to nitroso derivatives) .
- Compare rates in aerobic vs. anaerobic conditions to quantify O₂’s role .
- Apply Arrhenius analysis to determine activation energy (Ea) for oxidation .
Troubleshooting low yields in nucleophilic substitution reactions
- Verify anhydrous conditions : Trace moisture hydrolyzes the alkyl halide precursor, reducing availability .
- Optimize the base strength : Stronger bases (e.g., KOH) may deprotonate hydroxylamine, improving nucleophilicity .
- Replace polar aprotic solvents (DMF) with THF to minimize side reactions .
Interpreting conflicting solubility data in different solvents
- Perform Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity (δD, δP, δH) .
- Use molecular docking to predict solvation effects based on the compound’s logP (~1.9 for analogs) .
Safety and Compliance
Q. Recommended personal protective equipment (PPE) for handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
